6-Methoxyharmalan is a compound classified as a beta-carboline alkaloid, which is a structural derivative of harmalan. It is known for its psychoactive properties and has been studied for its potential therapeutic applications. The compound's molecular formula is C₁₃H₁₄N₂O, and it features a methoxy group at the sixth position of the harmalan structure. This compound has garnered interest in both pharmacological research and psychoactive studies, particularly in the context of traditional entheogenic practices.
6-Methoxyharmalan belongs to the class of compounds known as beta-carbolines, which are characterized by a fused indole and pyridine ring structure. This class includes other notable compounds such as harmine and harmaline. The classification of 6-methoxyharmalan within this group indicates its potential for similar biological activities, including psychoactivity and modulation of neurotransmitter systems .
The synthesis of 6-methoxyharmalan can be achieved through several methods, primarily involving the condensation of tryptamine derivatives with aldehydes or ketones followed by methylation processes. One common synthetic route involves the use of 6-hydroxyharmalan as a precursor, which can be methylated using methyl iodide in the presence of a base like potassium carbonate .
The typical synthetic pathway includes:
This approach allows for the efficient production of 6-methoxyharmalan in moderate to high yields.
The molecular structure of 6-methoxyharmalan consists of a beta-carboline framework with a methoxy group (-OCH₃) attached to the sixth carbon atom of the indole ring. The structural representation can be depicted as follows:
6-Methoxyharmalan undergoes various chemical reactions typical for beta-carbolines, including:
Reactivity studies have shown that 6-methoxyharmalan can act as a substrate in enzymatic reactions that involve cytochrome P450 enzymes, which are crucial for drug metabolism .
The mechanism by which 6-methoxyharmalan exerts its effects is primarily linked to its interaction with neurotransmitter systems, particularly serotonin receptors. It has been shown to act as a partial agonist at serotonin receptor subtypes, influencing mood and perception.
Studies indicate that at oral doses around 1.5 mg/kg, 6-methoxyharmalan exhibits hallucinogenic effects, suggesting significant activity at these receptors . The compound's action may also involve modulation of dopamine pathways, contributing to its psychoactive effects.
Relevant analyses indicate that 6-methoxyharmalan retains stability over time when stored properly, although degradation may occur under extreme conditions .
6-Methoxyharmalan has potential applications in various fields:
6-Methoxyharmalan belongs to the β-carboline alkaloid family, characterized by a tricyclic pyrido[3,4-b]indole scaffold. Its systematic IUPAC name is 4,9-dihydro-6-methoxy-1-methyl-3H-pyrido[3,4-b]indole [4] [9]. The compound is frequently referenced under alternative designations due to historical inconsistencies in β-carboline nomenclature:
The synonym "10-methoxyharmalan" arises from older numbering conventions where the indole nitrogen was designated position 1, leading to ambiguity in methoxy group localization [3]. This underscores the necessity for standardized nomenclature in pharmacological communications.
Table 1: Official and Common Synonyms of 6-Methoxyharmalan
Systematic Name | Trivial Names | Registry Numbers |
---|---|---|
4,9-Dihydro-6-methoxy-1-methyl-3H-pyrido[3,4-b]indole | 6-Methoxyharmalane | CAS 3589-73-9 |
6-OMe-harmalan | PubChem CID 417052 | |
10-Methoxyharmalan | UNII 43F45VJV8C |
The compound has the molecular formula C₁₃H₁₄N₂O, corresponding to a molecular mass of 214.26 g/mol [4] [6] [9]. Key physicochemical properties include:
Table 2: Fundamental Physicochemical Parameters
Property | Value | Experimental Conditions |
---|---|---|
Molecular weight | 214.26 g/mol | - |
Hydrogen bond donors | 1 (N-H group) | - |
Hydrogen bond acceptors | 3 (N, N, O) | - |
Rotatable bonds | 1 (methoxy group) | - |
Melting point | Not fully characterized | Literature gap |
Structural confirmation relies on complementary spectroscopic techniques:
No single-crystal X-ray diffraction data is publicly available, limiting precise conformational analysis. However, computational studies reveal:
This conformational rigidity may contribute to its selective bioactivity compared to fully saturated β-carbolines.
Critical structural distinctions from related compounds dictate pharmacological profiles:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: